molecular formula C5H9NO B034280 N-ethylacrylamide CAS No. 5883-17-0

N-ethylacrylamide

Cat. No. B034280
CAS RN: 5883-17-0
M. Wt: 99.13 g/mol
InChI Key: SWPMNMYLORDLJE-UHFFFAOYSA-N
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Description

N-ethylacrylamide is a versatile monomer used in the synthesis of polymers with a variety of applications in different fields. Its relevance stems from its ability to form polymers that are responsive to external stimuli such as temperature and pH.

Synthesis Analysis

N-ethylacrylamide can be synthesized through free radical polymerization processes. Kikuchi et al. (2016) described the synthesis of poly(N,N-diethylacrylamide)s using B(C6F5)3-catalyzed group transfer polymerization, which allows for the creation of linear, cyclic, and star-shaped polymers with controlled molecular weights and narrow polydispersities (Kikuchi et al., 2016).

Molecular Structure Analysis

The molecular structure of N-ethylacrylamide-based polymers plays a crucial role in determining their properties. The structure can be altered by varying the substituents on the acrylamide group, leading to changes in the polymer's response to external stimuli. For example, Song et al. (2016) investigated the structure-dependent solution properties of thermo- and pH/CO2-responsive poly(N-[2-(dialkylamino)ethyl]acrylamide)s (Song et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of N-ethylacrylamide-derived polymers are influenced by their unique molecular structures. These polymers are known for their responsiveness to changes in the environment, such as temperature and pH. For instance, the work of Zhu and Zhu (2006) on polyacrylamide-metal nanocomposites highlights the interaction of N-ethylacrylamide-based polymers with metal nanoparticles (Zhu & Zhu, 2006).

Physical Properties Analysis

N-ethylacrylamide polymers exhibit interesting physical properties such as thermoresponsiveness and the ability to form hydrogels. For example, the study by Xue, Huglin, and Jones (2005) explored the swelling and network parameters of crosslinked thermoreversible hydrogels of poly(N-ethylacrylamide), revealing insights into their physical behavior in different environments (Xue et al., 2005).

Scientific Research Applications

  • Emulsion Polymerization : N-ethylacrylamide is used in emulsion polymerization in supercritical carbon dioxide, leading to the formation of stable polymer colloids with submicrometer-sized particles (Ye & DeSimone, 2005).

  • Temperature-Sensitive Hydrogels : It is utilized in synthesizing temperature-sensitive hydrogels, which exhibit discontinuous phase transitions during temperature variations (Shuixin, 1989).

  • N-Substituted Acrylamide Copolymers : N-ethylacrylamide is involved in preparing N-substituted acrylamide copolymers, adjustable within the freezing and boiling points of solutions (Liu & Zhu, 1999).

  • Poly(N,N-diethylacrylamide) Synthesis : It aids in synthesizing poly(N,N-diethylacrylamide) and poly(N,N-diethylacrylamide)-block-PDE polymers (André et al., 2006).

  • Applications in Various Industries : Acrylamide, a related compound, finds applications in soil conditioners, wastewater treatment, cosmetics, paper, and textile industries, as well as in laboratories for protein separation by electrophoresis (Friedman, 2003).

  • Lignin Separation in Pulp Mills : N-ethylacrylamide hydrogels are useful for lignin separation at high temperatures in pulp mills (Cai & Gupta, 2001).

  • Thermoresponsive Homopolymers : These are used in applications requiring temperature control, such as in photovoltaics (Jiang et al., 2014).

  • Thermodynamic Studies : Thermosensitive poly(N-ethylacrylamide) microgels are utilized for studying kinetically limited phase transitions and reversible aggregation at high temperatures (Lowe et al., 1998).

Safety And Hazards

N-ethylacrylamide is classified as having acute toxicity (oral, category 4, H302) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

N-ethylacrylamide has potential applications in the biomedical field, particularly in drug delivery . For example, poly(N-isopropylacrylamide) and N-ethylacrylamide copolymer gels have been used to study cell-ECM mechanical interactions . These gels are sensitive to external stimuli such as temperature and pH, making them suitable for a wide range of biomedical applications .

properties

IUPAC Name

N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPMNMYLORDLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25215-59-2
Record name 2-Propenamide, N-ethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25215-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10430697
Record name N-ethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylacrylamide

CAS RN

5883-17-0
Record name N-ethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl acrylamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
JS Lowe, BZ Chowdhry, JR Parsonage, MJ Snowden - Polymer, 1998 - Elsevier
… dispersion of anionic poly(N-ethylacrylamide), poly(NEAM), is reported. Dispersions were prepared by the single-step emulsion polymerisation of N-ethylacrylamide in water, in the …
Number of citations: 61 www.sciencedirect.com
W Xue, MB Huglin, TGJ Jones - Macromolecular Chemistry and …, 2003 - Wiley Online Library
A series of linear poly(N‐ethylacrylamide) (PEA) samples varying in molar mass has been prepared by free radical polymerization in the absence and presence of a chain transfer agent …
Number of citations: 45 onlinelibrary.wiley.com
W Xue, MB Huglin, TGJ Jones - European polymer journal, 2005 - Elsevier
… Samples of Poly(N-ethylacrylamide) (PEA) have been synthesized by free radical … N-ethylacrylamide (EA) was synthesized as described by us previously [10]. All aqueous …
Number of citations: 48 www.sciencedirect.com
W Cai, RB Gupta - Industrial & engineering chemistry research, 2001 - ACS Publications
Poly(N-ethylacrylamide) hydrogel (PEAM) and N-ethylacrylamide bulk hydrogel with microstructure (EAM-BHM) are prepared. The lower critical solution temperature (LCST) of PEAM is …
Number of citations: 38 pubs.acs.org
Y Maeda, J Sakamoto, S Wang… - The Journal of Physical …, 2009 - ACS Publications
Temperature-responsive phase separation of poly(N-(2-ethoxyethyl)acrylamide) (PEoEA, phase transition temperature, T p = 38 C) and poly(N-(2-ethoxyethyl)methacrylamide) (…
Number of citations: 30 pubs.acs.org
N Kuramoto, Y Shishido, K Nagai - Journal of Polymer Science …, 1997 - Wiley Online Library
Thermosensitive and redox‐active polymers were prepared by copolymerization of N‐ethyl‐ or N,N‐diethylacrylamides with vinylferrocene (VFc). LCST (lower critical solution …
Number of citations: 35 onlinelibrary.wiley.com
M Hechenbichler, A Laschewsky… - Colloid and Polymer …, 2021 - Springer
Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether …
Number of citations: 10 link.springer.com
W Ye, JM DeSimone - Macromolecules, 2005 - ACS Publications
Herein, we report the emulsion polymerization of a water-soluble vinylic monomer in supercritical carbon dioxide. The water-soluble/CO 2 -insoluble monomer, N-ethylacrylamide, was …
Number of citations: 50 pubs.acs.org
CS Biswas, B Hazer - Colloid and Polymer Science, 2015 - Springer
… In this present study, we will discuss about isotactic poly(N-ethylacrylamide) (PNEAM). … There are also reports about the emulsion polymerization of N-ethylacrylamide (NEAM) in …
Number of citations: 15 link.springer.com
Q Wang, CS Biswas, M Galluzzi, Y Wu, B Du… - RSC …, 2017 - pubs.rsc.org
Random copolymer gels of N-isopropylacrylamide (NIPAM) and N-ethylacrylamide (NEAM) were synthesized using a 1 : 1 monomer molar ratio in different methanol–water (xm = 0, 0.06…
Number of citations: 17 pubs.rsc.org

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